N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Thiazole is another five-membered heterocyclic compound that consists of sulfur and nitrogen . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of imidazole has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . The synthesis of thiazole compounds often involves reactions with amines .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Imidazole shows both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Reactivity
This compound is part of a broader class of chemicals that are synthesized through complex chemical reactions involving various precursors and conditions. For example, the synthesis process might involve the coupling of specific amines with carbonyl chlorides and further treatment with P2S5 in anhydrous conditions to obtain thioamides, which are then oxidized to yield the desired compound. These processes are crucial for the development of heterocyclic compounds that are of interest due to their potential applications in pharmaceuticals and materials science (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity
A key area of research for compounds containing the furan-2-carboxamide moiety is their antimicrobial activity. Studies have shown that these compounds can exhibit significant antimicrobial properties against a range of bacteria and fungi. The antimicrobial activity is evaluated through in vitro tests against Gram-positive and Gram-negative bacteria as well as fungal isolates, revealing their potential as leads for the development of new antimicrobial agents (Alhameed et al., 2019).
Molecular and Electronic Characterization
Research into these compounds extends to their molecular and electronic characterization through techniques like IR, NMR, XRD, and DFT modeling. Such studies provide insights into the molecular structure, stability, and potential interactions with biological targets, paving the way for their application in drug design and other fields (Cakmak et al., 2022).
Potential Pharmacological Applications
The investigation of furan-2-carboxamide derivatives for pharmacological applications is a promising field of research. For instance, the study of their inhibitory activity against specific targets, such as enzymes or cellular receptors, can lead to the discovery of novel therapeutic agents. These compounds' ability to modulate biological pathways or inhibit the growth of pathogens highlights their potential in drug discovery and development (Kuramoto et al., 2008).
Mechanism of Action
The mechanism of action of imidazole and thiazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Future Directions
Properties
IUPAC Name |
N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12-4-6-13(7-5-12)10-19-16(22)9-14-11-25-18(20-14)21-17(23)15-3-2-8-24-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERIIUOLGIVHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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